molecular formula C14H12F3N5O B2921154 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-68-0

7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2921154
CAS No.: 306979-68-0
M. Wt: 323.279
InChI Key: RXPWVZSANXRTAY-UHFFFAOYSA-N
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Description

7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a [1,2,4]triazolo[1,5-a]pyrimidin-2-amine core substituted at the 7-position with a 1-[3-(trifluoromethyl)phenoxy]ethyl group. The trifluoromethyl (CF₃) moiety on the phenyl ring is a key structural feature, contributing to its electronic and steric properties. This compound is synthesized via alkylation reactions, as described for analogous triazolopyrimidines, where a hydroxyl-substituted intermediate undergoes substitution with an alkyl halide under basic conditions .

The CF₃ group is electron-withdrawing, enhancing metabolic stability and influencing binding interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPWVZSANXRTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions, beginning with the preparation of intermediate compounds like 3-(trifluoromethyl)phenol and 1,2,4-triazolo[1,5-a]pyrimidine. These intermediates are then subjected to specific reaction conditions, such as nucleophilic substitution or condensation reactions, to yield the final product. Reaction conditions often include controlled temperatures, specific solvents (e.g., ethanol or methanol), and catalysts to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by employing continuous flow synthesis or batch processing, ensuring consistent quality and efficiency. Advanced technologies like microwave-assisted synthesis or catalytic hydrogenation may be used to enhance reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes a variety of chemical reactions, including:

  • Oxidation: : Formation of N-oxides under the influence of oxidizing agents like hydrogen peroxide.

  • Reduction: : Conversion to amines using reducing agents such as lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution reactions involving halogenation or nitration at the aromatic ring.

Common Reagents and Conditions

Common reagents used include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products

Major products from these reactions include N-oxides, reduced amines, and halogenated or nitrated derivatives, each possessing distinct chemical properties for further applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.

Biology and Medicine

In biological and medical research, it serves as a lead compound in drug discovery, potentially targeting enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its unique structure allows for modifications to enhance activity and selectivity.

Industry

Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to innovations in crop protection and healthcare.

Mechanism of Action

The mechanism by which 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and target binding. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, ultimately affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Triazolopyrimidine Derivatives

Compound Name 7-Substituent Molecular Formula Molecular Weight Key Features
Target Compound 1-[3-(Trifluoromethyl)phenoxy]ethyl C₁₆H₁₄F₃N₅O 353.31* CF₃ enhances lipophilicity, stability
7-{1-[4-(tert-Butyl)phenoxy]ethyl}... (163983) 1-[4-(tert-Butyl)phenoxy]ethyl C₁₇H₂₁N₅O 311.39 Bulky tert-butyl improves steric bulk
7-[1-(4-Chloro-2-methylphenoxy)ethyl]... (163982) 1-(4-Chloro-2-methylphenoxy)ethyl C₁₄H₁₄ClN₅O 303.75 Chlorine and methyl enhance halogen bonding
(5-Methyl)-N-[4-methyl-3-(CF₃)phenyl]... 5-Methyl, N-[4-methyl-3-CF₃-phenyl] C₁₄H₁₂F₃N₅ 307.28 CF₃ and methyl optimize receptor fit
7-[(E)-2-(4-Fluorophenyl)ethenyl]... (338793-23-0) Styryl group with 4-fluorophenyl C₁₃H₁₀FN₅ 255.25 Conjugated double bond enhances rigidity

*Calculated based on formula C₁₆H₁₄F₃N₅O.

Key Observations:

Electron-Withdrawing Groups (EWGs): The CF₃ group in the target compound and others (e.g., ) improves metabolic stability and binding affinity compared to electron-donating groups like tert-butyl .

Substituent Position: The 3-CF₃ substitution on the phenyl ring (target compound) may offer superior steric and electronic effects compared to para-substituted analogs (e.g., 4-tert-butyl in ), aligning with SAR studies highlighting the importance of substituent placement .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl vs. Trifluoromethoxy: ’s compound 23, featuring a 4-trifluoromethoxyphenyl group, shows metabolic stability as a dihydroorotate dehydrogenase (DHODH) inhibitor. The CF₃ group in the target compound may similarly resist oxidative degradation .
  • Fluoro Substituents: Analogous to ’s findings, fluoro atoms ortho to the core enhance tubulin polymerization activity. The target’s CF₃ group, though bulkier, may mimic this effect via strong electron withdrawal .
  • Phenoxy vs.

Biological Activity

The compound 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-68-0) is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H12F3N5O
  • Molecular Weight : 329.27 g/mol

The presence of a trifluoromethyl group and a phenoxyethyl moiety is notable as these substituents may enhance the compound's lipophilicity and biological activity.

Antiproliferative Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), HT-29 (colon cancer), and Jurkat (leukemia).
  • IC50 Values : Compounds related to this scaffold demonstrated IC50 values in the nanomolar range (e.g., 60 nM for some derivatives), indicating potent antiproliferative properties .

The mechanism underlying the antiproliferative activity of this compound appears to be linked to the inhibition of tubulin polymerization. This was evidenced by:

  • Inhibition Studies : The compound inhibited tubulin polymerization more effectively than established tubulin inhibitors like combretastatin A-4 (CA-4), suggesting a similar or enhanced mechanism of action.
  • Cell Cycle Arrest : Treatment with these compounds led to G2/M phase arrest in cancer cells, promoting apoptotic cell death through mitochondrial pathways .

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has been conducted to identify how modifications to the triazolo-pyrimidine structure influence biological activity. Key observations include:

  • Substituent Variability : The presence of electron-withdrawing groups (e.g., F, Cl) on the phenyl ring at the 2-position significantly affects potency.
  • Common Moiety : Compounds with a common 3′,4′,5′-trimethoxyanilino moiety at the 7-position maintained high activity levels against cancer cells .

Anticonvulsant Activity

In addition to anticancer properties, some derivatives have shown anticonvulsant activity. The exploration of this aspect is crucial given the therapeutic implications for neurological disorders. Research indicates that modifications at specific positions can enhance this activity as well .

Study 1: Antiproliferative Effects on HeLa Cells

In a controlled experiment, compound This compound was tested against HeLa cells. The study found:

  • IC50 Value : 60 nM
  • Mechanism : Induction of apoptosis via mitochondrial pathways and G2/M phase arrest.

Study 2: In Vivo Efficacy in Zebrafish Models

Further investigations included in vivo studies using zebrafish embryos to assess growth inhibition:

  • Results : Significant inhibition of HeLa cell growth was observed in zebrafish models treated with the compound.

These findings underscore the potential for further development into therapeutic agents targeting both cancer and seizure disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The core triazolopyrimidine scaffold is typically synthesized via cyclization of precursors such as aminopyrimidines with triazole-forming reagents. For example, describes regioselective synthesis using alcohol, thiol, or alkylamine nucleophiles under controlled temperatures (60–80°C) and solvent systems (e.g., ethanol or methanol). The trifluoromethylphenoxyethyl side chain is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Critical Parameters : Reaction time (3–24 hours) and stoichiometric ratios (1:1 to 1:2) of reagents significantly impact purity. Recrystallization from methanol or ethanol is recommended for isolating high-purity crystals (m.p. ~573 K) .

Q. How is structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • 1H/13C NMR : Assignments focus on distinguishing triazole (δ 8.3–8.5 ppm) and pyrimidine (δ 6.3–7.4 ppm) protons, with trifluoromethyl groups showing characteristic 19F NMR signals near δ -60 to -70 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 310.1 [M+H]+ in ) confirm molecular weight.
  • X-ray crystallography : Used to resolve steric effects of the trifluoromethylphenoxyethyl moiety on the triazolopyrimidine core .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity as a tubulin polymerization inhibitor?

  • Methodology :

  • In vitro assays : Tubulin polymerization is monitored via turbidity measurements at 350 nm using purified tubulin. shows that this compound class promotes polymerization but competitively inhibits vinca alkaloid binding, suggesting a unique binding site distinct from taxanes.
  • SAR Analysis : The trifluoromethyl group enhances hydrophobic interactions with tubulin’s β-subunit, while the phenoxyethyl chain improves solubility and membrane permeability. Substitution at the 5-position (e.g., trifluoroethylamino) is critical for potency .

Q. How do pharmacokinetic properties (e.g., bioavailability, brain penetration) correlate with structural modifications?

  • Methodology :

  • Lipophilicity Optimization : LogP values are tuned by varying substituents (e.g., replacing methyl with methoxy groups) to balance blood-brain barrier penetration ( reports moderate bioavailability with Cmax ~2–4 µM in rodent models).
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., triazole ring oxidation). Fluorination or methyl blocking (e.g., 5-methyl derivatives in ) reduces CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzyme inhibition assays?

  • Methodology :

  • Assay Standardization : Discrepancies arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted kinases) and buffer conditions. recommends using uniform ATP concentrations (1 mM) and controls (e.g., staurosporine).
  • Data Normalization : Normalize inhibition data to reference inhibitors and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Experimental Design Challenges

Q. How can researchers optimize selectivity for adenosine A2A receptors over A1/A3 subtypes?

  • Methodology :

  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key residues (e.g., His264 in A2A) for hydrogen bonding with the triazole nitrogen.
  • Functional Assays : cAMP accumulation assays in HEK293 cells transfected with A2A vs. A1/A3 receptors quantify subtype selectivity. highlights fluorosulfonyl modifications (e.g., FSPTP analogs) for irreversible A2A antagonism .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how are resistance mechanisms addressed?

  • Methodology :

  • Xenograft Models : Nude mice implanted with multidrug-resistant (MDR1-overexpressing) tumors assess efficacy. reports tumor growth inhibition (TGI >70%) at oral doses of 50 mg/kg/day.
  • Resistance Mitigation : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores sensitivity in resistant lines .

Key Research Gaps

  • Metabolite Identification : Limited data on phase I/II metabolites (e.g., hydroxylation at the ethyl linker).
  • Long-Term Toxicity : Chronic exposure effects on hepatic and renal function remain uncharacterized.

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